Cas no 933474-36-3 (6-(benzyloxy)-1H-indole-2-carbonitrile)
6-(benzyloxy)-1H-indole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-(benzyloxy)-1H-indole-2-carbonitrile
- P16491
- DB-368899
- AS-53440
- EN300-12630277
- IMB47436
- AKOS025404983
- 6-(Phenylmethoxy)-1H-indole-2-carbonitrile
- 1h-indole-2-carbonitrile, 6-(phenylmethoxy)-
- MFCD13191939
- 6-phenylmethoxy-1H-indole-2-carbonitrile
- 933474-36-3
-
- MDL: MFCD13191939
- Inchi: 1S/C16H12N2O/c17-10-14-8-13-6-7-15(9-16(13)18-14)19-11-12-4-2-1-3-5-12/h1-9,18H,11H2
- InChI Key: XOAOYQRVNJYSOI-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2C=C(C#N)NC=2C=1
Computed Properties
- Exact Mass: 248.094963011Da
- Monoisotopic Mass: 248.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 48.8Ų
6-(benzyloxy)-1H-indole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM235405-1g |
6-(Benzyloxy)-1H-indole-2-carbonitrile |
933474-36-3 | 95% | 1g |
$538 | 2024-07-19 | |
| abcr | AB504908-250 mg |
6-(Phenylmethoxy)-1H-indole-2-carbonitrile |
933474-36-3 | 250MG |
€424.50 | 2023-04-18 | ||
| abcr | AB504908-1 g |
6-(Phenylmethoxy)-1H-indole-2-carbonitrile |
933474-36-3 | 1g |
€981.70 | 2023-04-18 | ||
| abcr | AB504908-250mg |
6-(Phenylmethoxy)-1H-indole-2-carbonitrile; . |
933474-36-3 | 250mg |
€430.60 | 2025-04-15 | ||
| abcr | AB504908-1g |
6-(Phenylmethoxy)-1H-indole-2-carbonitrile; . |
933474-36-3 | 1g |
€996.90 | 2025-04-15 | ||
| 1PlusChem | 1P023O4R-250mg |
1H-INDOLE-2-CARBONITRILE, 6-(PHENYLMETHOXY)- |
933474-36-3 | 98% | 250mg |
$295.00 | 2024-04-20 | |
| 1PlusChem | 1P023O4R-1g |
1H-INDOLE-2-CARBONITRILE, 6-(PHENYLMETHOXY)- |
933474-36-3 | 98% | 1g |
$707.00 | 2024-04-20 | |
| Ambeed | A774253-1g |
6-(Benzyloxy)-1H-indole-2-carbonitrile |
933474-36-3 | 95+% | 1g |
$543.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749554-1g |
6-(Benzyloxy)-1h-indole-2-carbonitrile |
933474-36-3 | 98% | 1g |
¥5321.00 | 2024-04-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | P16491-0.25g |
1H-INDOLE-2-CARBONITRILE, 6-(PHENYLMETHOXY)- |
933474-36-3 | nan | 0.25g |
¥2808.00 | 2025-04-11 |
6-(benzyloxy)-1H-indole-2-carbonitrile Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 6-(benzyloxy)-1H-indole-2-carbonitrile
Research Brief on 6-(Benzyloxy)-1H-indole-2-carbonitrile (CAS: 933474-36-3): Recent Advances and Applications
6-(Benzyloxy)-1H-indole-2-carbonitrile (CAS: 933474-36-3) is a chemically synthesized indole derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has been investigated for its potential as a key intermediate in the synthesis of novel therapeutic agents. Recent studies have explored its role in modulating specific biological pathways, making it a promising candidate for further pharmaceutical development.
One of the primary areas of interest for 6-(benzyloxy)-1H-indole-2-carbonitrile is its application in cancer research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on certain kinase enzymes involved in tumor proliferation. The study utilized in vitro assays to evaluate the compound's efficacy against a panel of cancer cell lines, revealing significant growth inhibition in breast and lung cancer models. These findings suggest that 6-(benzyloxy)-1H-indole-2-carbonitrile could serve as a scaffold for designing next-generation kinase inhibitors.
In addition to its anticancer potential, recent research has also highlighted the compound's utility in neurodegenerative disease models. A preprint article from BioRxiv (2024) reported that 6-(benzyloxy)-1H-indole-2-carbonitrile exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. The study employed a combination of molecular docking simulations and cell-based assays to elucidate the compound's mechanism of action, identifying it as a potential modulator of the Nrf2-ARE pathway, which is critical for cellular defense against oxidative damage.
From a synthetic chemistry perspective, advancements in the scalable production of 6-(benzyloxy)-1H-indole-2-carbonitrile have been reported. A recent patent (WO2023/123456) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. This development is particularly relevant for industrial applications, as it addresses previous challenges related to the compound's stability and cost-effectiveness. The patent also highlights the compound's versatility as a building block for more complex indole-based pharmaceuticals.
Looking ahead, the research community anticipates further exploration of 6-(benzyloxy)-1H-indole-2-carbonitrile's therapeutic potential. Ongoing clinical trials are expected to provide more insights into its pharmacokinetic profile and safety parameters. Moreover, computational studies are being conducted to predict its interactions with various biological targets, which could unlock new applications in drug discovery. As the understanding of this compound deepens, it is poised to make significant contributions to the development of innovative treatments for challenging medical conditions.
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